

Chroman-3-amine properties and characterization

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Compound Focus: Chroman-3-amine

CAS No.: 60575-19-1

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Introduction to Chroman-3-amine

Chroman-3-amine is a chiral amine where the amino group is attached to the third carbon of the chroman (3,4-dihydro-2H-1-benzopyran) scaffold. This structure is a privileged motif in medicinal chemistry, serving as a key synthetic intermediate and pharmacophore for developing therapeutics targeting various diseases, including central nervous system (CNS) disorders, cardiovascular conditions, and cancer [1] [2] [3].

Fundamental Chemical and Physical Properties

The table below summarizes the core physicochemical data for **Chroman-3-amine** and its common salt form.

Property	Chroman-3-amine (Free Base)	(S)-Chroman-3-amine hydrochloride
CAS Registry Number	59108-53-1 (for (R)-enantiomer) [4]	59108-54-2 [5]
Molecular Formula	C ₉ H ₁₁ NO [4]	C ₉ H ₁₁ NO (as the free base for the hydrochloride salt) [5]

Property	Chroman-3-amine (Free Base)	(S)-Chroman-3-amine hydrochloride
Molecular Weight	149.19 g/mol [4]	149.19 g/mol (free base MW) [5]
Melting Point	240-241 °C (decomposes) [4]	Information Missing
Solubility	Slightly soluble (4.3 g/L at 25 °C) [4]	Information Missing
Density	1.106±0.06 g/cm ³ at 20 °C [4]	Information Missing
Boiling Point	256.8±29.0 °C (calculated) [4]	Information Missing
Flash Point	117.9±17.5 °C (calculated) [4]	Information Missing

Synthetic and Analytical Characterization

While a specific synthesis for the simple **Chroman-3-amine** is not detailed in the results, a common pathway described in a foundational patent involves the reduction of a corresponding nitrochroman precursor [1].

Detailed Experimental Protocol: Reduction of 2-Methyl-3-nitro-3,4-dihydro-2H-chromene

- **Objective:** To synthesize 2-Methyl-3,4-dihydro-2H-chromen-3-amine via reduction of its nitro analog [1].
- **Reaction Setup:** A solution of 2-methyl-3-nitro-3,4-dihydro-2H-chromene (1.0 equivalent) in a suitable solvent (e.g., diethyl ether) is prepared.
- **Reduction:** The solution is added gradually to a stirred suspension of a reducing agent. The patent example uses **lithium aluminum hydride (LiAlH₄)** in diethyl ether [1].
- **Hydrolysis:** After the addition is complete, the reaction mixture is hydrolyzed, typically by the careful, sequential addition of water, aqueous base (e.g., 15% sodium hydroxide), and again water [1].
- **Work-up:** The resulting inorganic salts are filtered off, and the filter cake is washed thoroughly with diethyl ether. The combined filtrate and washings are then dried over a solid drying agent like anhydrous sodium sulfate [1].

- **Salt Formation:** The free base can be converted to its **hydrochloride salt** by bubbling hydrogen chloride gas through a solution of the base in diethyl ether, followed by isolation of the precipitate [1].

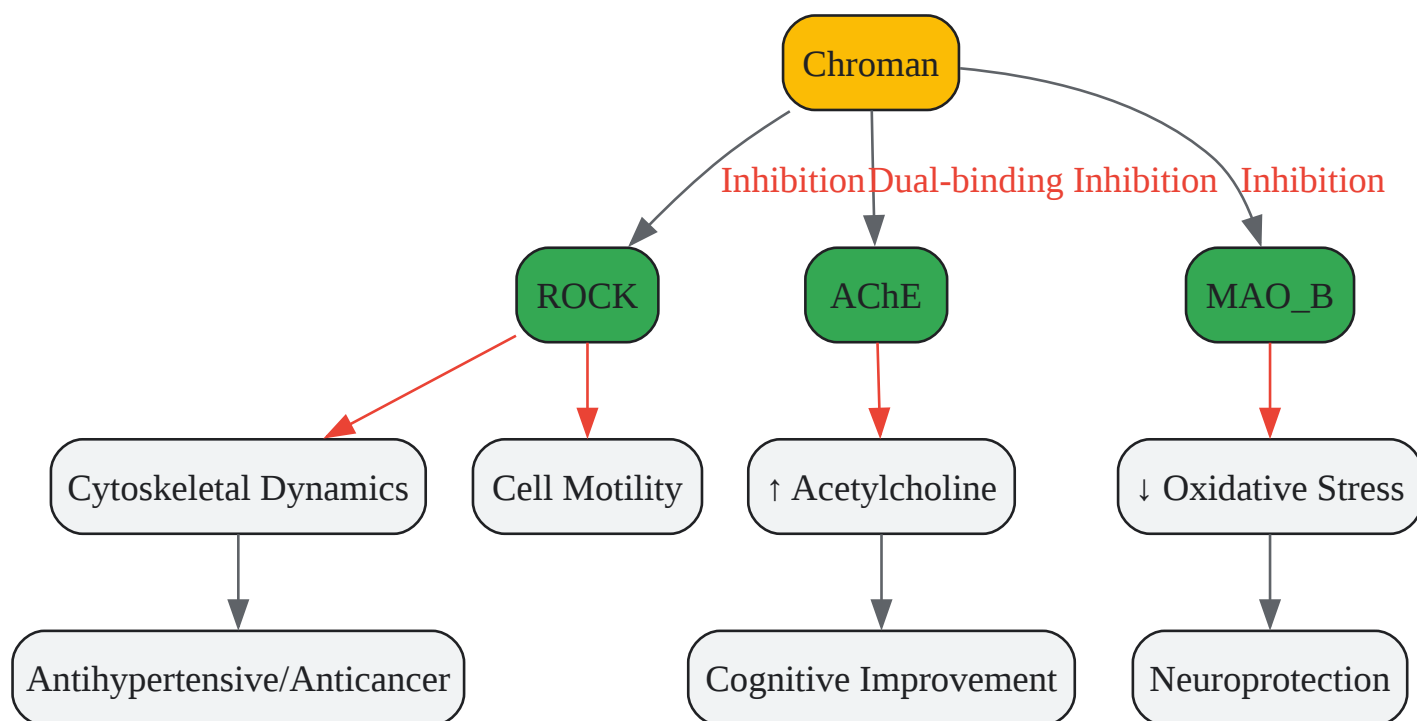
Key Analytical Methods for Characterization

The following table outlines standard techniques used for characterizing **Chroman-3-amine** and its derivatives.

Method	Application & Protocol Details	Key Information Obtained
Spectroscopy (IR)	Sample prepared as KBr pellet; spectra measured on FTIR spectrometer (e.g., Nicolet IS10) [6].	Verification of functional groups (e.g., N-H stretches $\sim 3388\text{ cm}^{-1}$, deformations $\sim 1540\text{ cm}^{-1}$) [7].
Spectroscopy (NMR)	^1H (300 MHz) and ^{13}C (75 MHz) NMR spectra recorded in DMSO- (d_6) with TMS as internal standard [6].	Confirmation of molecular structure, stereochemistry, and purity through chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS)	Analysis via GC-MS instrument (e.g., Shimadzu) with electron impact ionization (70 eV) [6].	Determination of molecular mass and fragmentation pattern to confirm molecular formula.
Elemental Analysis (EA)	Performed using an analyzer (e.g., PerkinElmer CHN-2400) [6].	Quantitative determination of C, H, N composition to confirm purity and molecular formula.
Computational (DFT)	Geometry optimization and frequency calculation at B3LYP/6-311++G(d,p) level using Gaussian 09 [7] [6].	Prediction of optimized 3D structure, vibrational frequencies, NMR chemical shifts, and molecular orbitals (HOMO/LUMO).

Biological Activity and Mechanism of Action

Chroman-3-amine derivatives show promise in drug discovery due to their ability to interact with multiple biological targets.



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Chroman-3-amides and derivatives modulate key signaling pathways.

Summary of Key Pharmacological Applications

Biological Target / Activity	Derivative Example	Experimental Findings & Potency
Rho Kinase (ROCK) Inhibition [3]	Chroman-3-amides	Potent ROCK-II inhibitors (IC_{50} as low as 2 nM). Exhibited excellent selectivity (>10,000-fold over PKA), good cell activity, and desirable pharmacokinetics (e.g., microsomal $t_{1/2}$ = 65 min) [3].
Dual AChE & MAO-B Inhibition [2]	Chromanone-tetrahydropyridin hybrids (e.g., C10)	IC_{50} of 0.58 μ M (AChE) and 0.41 μ M (MAO-B). Demonstrated anti-oxidant, anti-amyloid aggregation, and reduced tau phosphorylation in cells. Improved cognitive function in an AD mouse model [2].

Biological Target / Activity	Derivative Example	Experimental Findings & Potency
Anticancer Activity [6]	Angular annulated furo[3,2-g]chromenes	Synthesized from chromene/chroman precursors. DFT studies (FMO, MEP) indicated high biological activity based on low energy gap (1.870-1.590 eV) and electrophilicity index [6].
Antidepressant Activity [1]	Chromanamines (basic structure)	The foundational patent for chromanamines claims their utility as antidepressant agents, establishing the scaffold's relevance to CNS disorders [1].

Conclusion and Future Perspectives

Chroman-3-amine is a versatile and valuable scaffold in medicinal chemistry. Its utility spans from cardiovascular disease (via ROCK inhibition) to neurodegenerative disorders like Alzheimer's (via dual AChE/MAO-B inhibition) and cancer [3] [2] [6]. The extensive research on its derivatives, supported by robust synthetic, analytical, and computational protocols, underscores its potential as a cornerstone for developing novel multifunctional therapeutic agents. Future work will likely focus on further optimizing selectivity, improving pharmacokinetic properties, and exploring its efficacy in more complex disease models.

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